Chemical structure and properties of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
Chemical structure and properties of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
Executive Summary
Compound: 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one Class: Nitro-catechol / Indanone derivative Primary Application: Catechol-O-methyltransferase (COMT) Inhibition / Neuropharmacology Intermediate
This technical guide provides a comprehensive analysis of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one, a rigid bicyclic pharmacophore structurally homologous to second-generation COMT inhibitors (e.g., Entacapone, Tolcapone). Its core significance lies in the 7-nitro-catechol moiety , a critical structural determinant that lowers the pKa of the hydroxyl groups, facilitating physiological ionization and high-affinity magnesium coordination within the COMT active site. This guide details the physicochemical properties, synthetic pathways, and mechanistic basis for its application in drug development for Parkinson’s disease.
Part 1: Structural Analysis & Physicochemical Properties
The molecule comprises a 2,3-dihydro-1H-inden-1-one (indanone) scaffold substituted with a catechol motif at positions 5 and 6, and a nitro group at position 7.
Electronic Structure and Acidity
The defining feature of this molecule is the electronic interplay between the nitro group (electron-withdrawing) and the catechol hydroxyls (electron-donating) .
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pKa Modulation: In unsubstituted catechols, the pKa is typically ~9.0. The 7-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenolate anion. This shifts the pKa of the proximal hydroxyl (6-OH) to approximately 4.5 – 5.5 .
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Physiological Relevance: This acidity allows the compound to exist as a mono-anion at physiological pH (7.4), which is the active species required for binding to the catalytic Mg2+ ion in COMT.
Physicochemical Data Profile[1][2][3][4][5]
| Property | Value / Description | Significance |
| Molecular Formula | C9H7NO5 | Core stoichiometry |
| Molecular Weight | 209.16 g/mol | Low MW, favorable for BBB penetration |
| Topological Polar Surface Area (TPSA) | ~100 Ų | Predicts oral bioavailability (Rule of 5 compliant) |
| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; balances solubility and membrane permeability |
| H-Bond Donors | 2 (Catechol -OH) | Critical for active site anchoring |
| H-Bond Acceptors | 5 (C=O, -NO2, -OH) | Facilitates solvent interaction and receptor binding |
| Solubility | Low in neutral water; Soluble in DMSO, EtOH, basic buffers | Requires formulation optimization (e.g., micronization) |
Part 2: Synthetic Pathways[6][7][8][9]
The synthesis of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one requires precise regiocontrol, particularly during the nitration step to ensure substitution at the 7-position rather than the 4-position.
Retrosynthetic Analysis
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Target: 5,6-Dihydroxy-7-nitro-1-indanone
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Precursor: 5,6-Dihydroxy-1-indanone
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Starting Material: 3,4-Dimethoxycinnamic acid or 3-(3,4-dimethoxyphenyl)propanoic acid.
Detailed Synthetic Protocol
Step 1: Formation of the Indanone Core
Reagents: 3-(3,4-dimethoxyphenyl)propanoic acid, Polyphosphoric acid (PPA). Conditions: 70°C, 2 hours.
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Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in PPA.
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Heat to 70°C to induce intramolecular Friedel-Crafts acylation.
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Quench with ice water and extract with ethyl acetate.
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Product: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one.
Step 2: Demethylation
Reagents: BBr3 (Boron tribromide) or 48% HBr. Conditions: -78°C to RT (DCM) or Reflux (HBr).
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Dissolve intermediate in anhydrous DCM under N2.
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Add BBr3 (3.0 eq) dropwise at -78°C.
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Allow to warm to room temperature (cleavage of methyl ethers).
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Product: 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one.
Step 3: Regioselective Nitration
Reagents: Fuming HNO3, Acetic Acid (AcOH). Conditions: 0°C to 10°C.
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Critical Control: The 5,6-dihydroxy substitution pattern activates positions 4 and 7. However, the 7-position is often favored under specific biphasic conditions or by using dilute nitric acid in acetic acid due to hydrogen bonding stabilization with the carbonyl oxygen (though steric hindrance is a factor).
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Protocol:
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Suspend 5,6-dihydroxy-1-indanone in glacial acetic acid.
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Add 1.05 eq of HNO3 in AcOH dropwise at 0°C.
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Stir for 30 min. The solution turns yellow/orange (characteristic of nitrocatechols).
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Pour into ice water. The nitro-product precipitates.
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Purification: Recrystallization from Ethanol/Water is required to separate the 7-nitro isomer from the 4-nitro byproduct.
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Visualized Synthesis Workflow (DOT)
Figure 1: Synthetic pathway from dimethoxy-phenylpropanoic acid precursor to the target nitro-indanone.
Part 3: Biological Mechanism of Action
The pharmacological utility of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is predicated on its ability to inhibit Catechol-O-methyltransferase (COMT) . This enzyme degrades catecholamines (Dopamine, L-DOPA, Norepinephrine) by transferring a methyl group from S-adenosylmethionine (SAM) to a catechol hydroxyl.
Molecular Mechanism: The "Tight-Binding" Mode
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Ionization: At physiological pH, the 7-nitro group withdraws electron density, ionizing the 6-hydroxyl group into a phenolate anion.
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Chelation: The ionized catechol moiety acts as a bidentate ligand , coordinating with the catalytic Mg2+ ion in the COMT active site.
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Inhibition: The rigid indanone scaffold occupies the substrate binding pocket, preventing the entry of endogenous catecholamines (e.g., L-DOPA). This is a competitive, reversible (tight-binding) inhibition.
Therapeutic Context
In Parkinson's disease therapy, this compound (or its analogs) serves to prevent the peripheral methylation of L-DOPA to 3-O-methyldopa (3-OMD). This increases the bioavailability of L-DOPA available to cross the blood-brain barrier.
Mechanism Visualization (DOT)
Figure 2: Mechanistic interaction showing the bidentate chelation of the Magnesium ion within the COMT active site.
Part 4: Experimental Validation Protocols
To validate the identity and activity of the synthesized compound, the following protocols are recommended.
Analytical Verification (HPLC-UV)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 min.
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Detection: UV at 280 nm (aromatic) and 350 nm (nitro-catechol absorbance).
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Expected Result: The 7-nitro isomer typically elutes later than the 4-nitro isomer due to intramolecular H-bonding reducing polarity.
In Vitro COMT Inhibition Assay
Objective: Determine IC50 value.
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Reagents: Recombinant human S-COMT, S-Adenosylmethionine (SAM), Esculetin (substrate).
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Buffer: 50 mM Sodium Phosphate (pH 7.4), 2 mM MgCl2.
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Procedure:
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Incubate enzyme + buffer + Test Compound (0.1 nM – 10 µM) for 10 min at 37°C.
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Add Substrate (Esculetin) and SAM to initiate reaction.
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Measure fluorescence (Ex 355 nm / Em 460 nm) of the methylated product (Scopoletin).
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Data Analysis: Plot % Inhibition vs. Log[Concentration].
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Validation: A valid 7-nitro-indanone should show IC50 in the low nanomolar range (< 50 nM).
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References
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Learmonth, D. A., et al. (2010). "Synthesis and biological evaluation of novel 2-substituted nitrocatechol inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry.
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Männistö, P. T., & Kaakkola, S. (1999). "Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors." Pharmacological Reviews.
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Beilstein J. Org.[1] Chem. (2017).[1][2][3] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.
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Kiss, L. E., et al. (2010). "Discovery of Opicapone: A Potent, Long-Acting, Peripherally Selective COMT Inhibitor." Journal of Medicinal Chemistry.
